molecular formula C21H32N2O3 B1662506 Istaroxime CAS No. 203737-93-3

Istaroxime

Cat. No.: B1662506
CAS No.: 203737-93-3
M. Wt: 360.5 g/mol
InChI Key: MPYLDWFDPHRTEG-PAAYLBSLSA-N
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Description

Istaroxime is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a synthetic steroid derivative with a unique dual mechanism of action, which includes both inotropic and lusitropic effects. This compound enhances cardiac contractility and promotes relaxation, making it a promising candidate for heart failure therapy .

Mechanism of Action

Target of Action

Istaroxime primarily targets two key proteins: the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and the sarcoplasmic calcium ATPase isoform 2a (SERCA2a) . These proteins play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for the proper functioning of cardiac muscle cells .

Mode of Action

This compound acts as a positive inotropic agent . It mediates its action through inhibition of Na+/K+ ATPase , which increases intracellular sodium levels . This reversal of the driving force of the sodium/calcium exchanger inhibits calcium extrusion and possibly facilitates calcium entry . Additionally, this compound increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx . Together, these changes in calcium handling increase cell contraction .

Biochemical Pathways

The inhibition of Na+/K+ ATPase and the stimulation of SERCA2a by this compound affect the calcium signaling pathway in cardiac muscle cells . The increased intracellular calcium concentration enhances the contractility of the heart muscle cells, leading to improved heart function .

Pharmacokinetics

It is known that this compound has ashort half-life . It undergoes extensive metabolism to a molecule named PST3093, which has a substantially longer half-life than this compound . This metabolite retains the effects of the parent compound, making it suitable for chronic administration .

Result of Action

The action of this compound results in increased cardiac contractility and accelerated relaxation . This is due to the increased intracellular calcium concentration, which enhances the contractility of the heart muscle cells . Additionally, this compound enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .

Biochemical Analysis

Biochemical Properties

Istaroxime plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It primarily inhibits sodium/potassium adenosine triphosphatase (Na+/K+ ATPase), leading to an increase in intracellular sodium levels. This inhibition reverses the driving force of the sodium/calcium exchanger, thereby increasing intracellular calcium levels . Additionally, this compound stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum . These interactions result in improved cardiac contractility and relaxation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiac muscle cells, it increases intracellular calcium levels, which enhances cell contraction . This compound also accelerates the inactivation state of L-type calcium channels, allowing for increased calcium influx . Furthermore, it reduces the interaction between SERCA2a and phospholamban, thereby increasing the affinity of SERCA2a for cytosolic calcium . These cellular effects contribute to improved cardiac function and reduced symptoms of heart failure.

Molecular Mechanism

The molecular mechanism of this compound involves its dual action on Na+/K+ ATPase and SERCA2a. By inhibiting Na+/K+ ATPase, this compound increases intracellular sodium levels, which in turn reduces the driving force for the sodium/calcium exchanger, leading to increased intracellular calcium . This elevated calcium level enhances the efficacy of calcium-triggered sarcoplasmic reticulum calcium release . Additionally, this compound stimulates SERCA2a, promoting rapid calcium sequestration into the sarcoplasmic reticulum . These molecular interactions result in enhanced cardiac contractility and relaxation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a short half-life of approximately one hour, which influences its temporal effects . Studies have shown that this compound improves hemodynamic and echocardiographic parameters in the short term, making it a promising strategy for acute heart failure management

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic cardiomyopathy models, a concentration of 100 nanomoles per liter of this compound was found to improve intracellular calcium handling and diastolic dysfunction . Higher doses of this compound have been associated with gastrointestinal intolerance and dose-related side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium dynamics within cardiac cells. It inhibits the Na+/K+ pump and activates SERCA2a, leading to increased intracellular calcium content and rapid calcium sequestration into the sarcoplasmic reticulum . The main metabolite of this compound, PST3093, retains the pharmacodynamic properties of its parent compound and selectively stimulates SERCA2a . These metabolic pathways contribute to the overall efficacy of this compound in improving cardiac function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It reduces the activity of sodium-potassium adenosine triphosphatase and stimulates sarcoplasmic calcium ATPase isoform 2 reuptake function

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum of cardiac muscle cells. It enhances calcium sequestration by stimulating SERCA2a and reducing the interaction between SERCA2a and phospholamban This localization is crucial for its role in improving calcium dynamics and cardiac function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of istaroxime involves multiple steps, starting from androstenedione. The key steps include the introduction of an aminoethoxy group and the formation of an oxime. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Detailed synthetic routes are proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, controlling reaction conditions, and employing purification techniques such as crystallization and chromatography. The exact industrial methods are proprietary and specific to the manufacturing company .

Chemical Reactions Analysis

Types of Reactions

Istaroxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Istaroxime has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Istaroxime is unique due to its dual mechanism of action. Similar compounds include:

This compound’s combination of Na+/K+ ATPase inhibition and SERCA2a stimulation makes it a unique and promising candidate for heart failure therapy.

Properties

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870222
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

203737-93-3, 203738-46-9
Record name Istaroxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISTAROXIME, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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